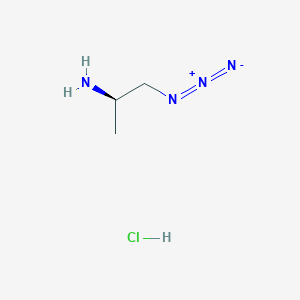

(2R)-1-azidopropan-2-amine hydrochloride

描述

BenchChem offers high-quality (2R)-1-azidopropan-2-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-1-azidopropan-2-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

IUPAC Name |

(2R)-1-azidopropan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N4.ClH/c1-3(4)2-6-7-5;/h3H,2,4H2,1H3;1H/t3-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJXGHVPLLATQGI-AENDTGMFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN=[N+]=[N-])N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN=[N+]=[N-])N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of (2R)-1-azidopropan-2-amine hydrochloride

Technical Whitepaper: (2R)-1-Azidopropan-2-amine Hydrochloride

Subtitle: A Versatile Chiral Synthon for Precision Bioconjugation and PROTAC Linker Design

Executive Summary

(2R)-1-azidopropan-2-amine hydrochloride (CAS: 1807914-38-0) is a high-value bifunctional building block characterized by its orthogonal reactivity profile. Featuring a primary amine and a terminal azide separated by a chiral propyl backbone, this molecule serves as a critical "linchpin" in medicinal chemistry. It enables the precise assembly of heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), and facilitates site-specific bioconjugation via Click Chemistry (CuAAC). This guide provides a comprehensive technical analysis of its properties, synthesis, safety protocols, and applications in drug discovery.

Structural Identity & Physicochemical Profile

The molecule consists of a three-carbon backbone.[1] The C2 position holds the amine functionality and defines the stereochemistry ((R)-configuration), while the C1 position bears the azide group. The hydrochloride salt form significantly enhances stability and water solubility compared to the volatile and potentially explosive free base.

Key Identifiers

| Property | Detail |

| IUPAC Name | (2R)-1-azidopropan-2-amine hydrochloride |

| Common Name | (R)-1-Azido-2-aminopropane HCl |

| CAS Number | 1807914-38-0 (Specific Isomer); 138373-94-1 (Racemate) |

| Molecular Formula | C |

| Molecular Weight | 136.58 g/mol (Salt); 100.12 g/mol (Free base) |

| Chirality | (R)-Enantiomer (derived from D-Alanine or (R)-Propylene Oxide) |

| Appearance | White to off-white hygroscopic solid |

| Solubility | High in H |

Structural Visualization

Figure 1: Structural connectivity highlighting the orthogonal functional handles (Azide and Amine) and the chiral center.

Synthetic Routes & Manufacturing

The synthesis of (2R)-1-azidopropan-2-amine generally follows a pathway that preserves the stereochemistry of the starting material. The most robust route utilizes (R)-Alaninol (derived from D-Alanine) as the chiral pool precursor. This method avoids the complex regioselectivity issues associated with propylene oxide ring openings.

The "Alaninol" Pathway (Stereoretentive)

-

Starting Material: (R)-(-)-2-Amino-1-propanol ((R)-Alaninol).

-

Amine Protection: The amine at C2 is protected with a Boc group to prevent self-reaction and side reactions during activation.

-

Activation: The primary alcohol at C1 is converted to a leaving group (Mesylate or Tosylate).

-

Azidation: Nucleophilic substitution with Sodium Azide (NaN

) at C1. Crucially, this step occurs at C1, leaving the C2 chiral center untouched. -

Deprotection: Acidic cleavage of the Boc group yields the HCl salt.

Figure 2: Step-by-step synthetic workflow from (R)-Alaninol to the final HCl salt, ensuring stereochemical integrity.

Reactivity Profile & Applications

The utility of (2R)-1-azidopropan-2-amine lies in its orthogonality . The amine and azide groups react under completely different conditions, allowing for sequential, controlled assembly of complex molecules.

The Amine Handle (C2)

-

Reactivity: Standard nucleophile. Reacts with activated esters (NHS), acid chlorides, or aldehydes (reductive amination).

-

Usage: Typically the first attachment point. Used to anchor the linker to an E3 ligase ligand (e.g., Thalidomide or VHL ligand) or a drug warhead.[2]

The Azide Handle (C1)

-

Reactivity: Bioorthogonal "Click" chemistry.

-

CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): Reacts with terminal alkynes to form 1,4-disubstituted triazoles.

-

SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): Reacts with cyclooctynes (e.g., DBCO, BCN) without copper, ideal for live-cell applications.

-

-

Stability: The azide is stable to most acidic and basic conditions used in organic synthesis, surviving the amide coupling of the amine handle.

Application: PROTAC Linker Design

In PROTAC development, linker length and rigidity are critical for ternary complex formation. This molecule provides a short, chiral, 3-carbon spacer.

-

Advantage: The methyl group at C2 introduces chirality, which can restrict linker conformational freedom, potentially improving the selectivity or potency of the degrader compared to flexible linear alkyl chains.

Handling, Safety & Stability (E-E-A-T)

CRITICAL WARNING: Organic azides are high-energy molecules. While the HCl salt and low carbon count mitigate some risk, strict adherence to safety protocols is non-negotiable.

Explosivity Assessment

-

C/N Ratio Rule: For organic azides, the safety "Rule of Six" states that (

) should be-

Here:

, -

Ratio:

vs

-

-

Implication: The free base is potentially explosive if isolated in neat form or heated. The HCl salt significantly increases the molecular weight (diluting the energy density) and thermal stability. Always handle as the salt form.

Storage & Handling Protocol

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Protect from light.[3][4]

-

Tools: Use plastic or ceramic spatulas . Avoid metal spatulas (potential for shock-sensitive metal azide formation).

-

Solvents: Do NOT use halogenated solvents (DCM, Chloroform) with Sodium Azide during synthesis (forms explosive diazidomethane). For the final product, avoid concentrating to dryness with heat.

-

Waste: Quench azide residues with specific quenching buffers (e.g., dilute sodium nitrite in acid, handled with extreme care to avoid HN

gas evolution) before disposal.

Experimental Protocol: Standard Click Reaction

Context: Conjugating (2R)-1-azidopropan-2-amine (derivative) to a terminal alkyne.

Materials:

-

Azide-functionalized precursor (derived from subject molecule).[5]

-

Alkyne-partner (1.0 eq).[5]

-

CuSO

·5H -

Sodium Ascorbate (0.5 eq).

-

Solvent: t-BuOH/H

O (1:1).

Procedure:

-

Dissolution: Dissolve the Alkyne and Azide components in t-BuOH/H

O. -

Catalyst Prep: Prepare fresh aqueous solutions of CuSO

and Sodium Ascorbate. -

Initiation: Add CuSO

solution to the reaction mixture, followed immediately by Sodium Ascorbate. The mixture may turn bright yellow/orange. -

Incubation: Stir at room temperature for 2–16 hours. Monitor by LC-MS (disappearance of azide/alkyne peaks).

-

Workup: Dilute with water, extract with EtOAc (if product is organic soluble) or purify directly via preparative HPLC (if water soluble).

-

Purification: Chelate excess copper using EDTA or heterogeneous scavengers (e.g., QuadraPure™ TU) before final isolation.

References

-

Synthesis of Chiral Amino-Azides: Gao, J., et al. "Practical Synthesis of Chiral 1,2-Amino Azides via Nucleophilic Substitution." Journal of Organic Chemistry, 2016.

-

Azide Safety Guidelines: Brak, K., & Ellman, J. A. "Asymmetric Synthesis of Chiral Amines." (Safety Section on Azides).[4] Journal of the American Chemical Society.

-

PROTAC Linker Chemistry: Maple, H. J., et al. "Automated Chemical Synthesis of PROTAC Linkers." MedChemComm, 2019.

-

Click Chemistry Protocols: Prescher, J. A., & Bertozzi, C. R. "Chemistry in Living Systems." Nature Chemical Biology, 2005.

-

Chemical Property Data: PubChem Compound Summary for CID 13538283 (Related 2-Azidoethanamine). (Used for physicochemical analogies).

Sources

- 1. CAS 88192-19-2: 3-azidopropan-1-amine | CymitQuimica [cymitquimica.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. uvic.ca [uvic.ca]

- 5. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]

Technical Guide: Solubility & Handling of (2R)-1-azidopropan-2-amine Hydrochloride

[1]

Executive Summary & Compound Identity

(2R)-1-azidopropan-2-amine hydrochloride is a bifunctional chiral building block commonly employed in "Click Chemistry" (CuAAC), peptide modification, and the synthesis of heterocycles.[1] Its physicochemical behavior is dominated by the ionic interaction between the protonated amine and the chloride counter-ion, rendering it a polar salt with distinct solubility limitations in non-polar organic media.

Chemical Profile

| Property | Detail |

| IUPAC Name | (2R)-1-azidopropan-2-amine hydrochloride |

| Common Name | (R)-2-Amino-1-azidopropane HCl |

| Structure | |

| Molecular Weight | ~136.58 g/mol |

| Physical State | White to off-white hygroscopic solid |

| Chiral Center | C2 (R-configuration) |

Critical Distinction: Do not confuse this compound with its linear isomer, 3-azidopropan-1-amine hydrochloride.[1] The branching at the C2 position in the title compound significantly influences its steric profile during solvation and reaction.

Solubility Landscape

The solubility of the hydrochloride salt differs fundamentally from its free base. The data below categorizes solvent compatibility for the HCl salt form .

Solvent Compatibility Table (HCl Salt)

| Solvent Class | Specific Solvent | Solubility Rating | Application Context |

| Polar Protic | Water | High (>100 mg/mL) | Aqueous click reactions; stock solutions.[1] |

| Methanol | High (>50 mg/mL) | General dissolution; transfer solvent.[1] | |

| Ethanol | Moderate | Recrystallization (often with ether).[1] | |

| Isopropanol | Low to Moderate | Solubility increases significantly with heat ( | |

| Polar Aprotic | DMSO | High | Reaction solvent for biological applications.[1] |

| DMF | High | Peptide coupling; solid-phase synthesis.[1] | |

| Acetonitrile | Low | Sparingly soluble; often requires water co-solvent.[1] | |

| Chlorinated | DCM / Chloroform | Insoluble/Trace | Not recommended for the salt.[1] Requires free-basing.[1] |

| Non-Polar | Ethyl Acetate | Insoluble | Used as an anti-solvent or wash.[1] |

| Diethyl Ether | Insoluble | Excellent anti-solvent for precipitation.[1] | |

| Hexanes/Toluene | Insoluble | Strictly non-interacting.[1] |

Mechanistic Insight

The lattice energy of the ammonium hydrochloride salt is high. Solvents with high dielectric constants (Water, DMSO) or strong hydrogen-bond donating capabilities (MeOH) are required to overcome this lattice energy.[1]

-

Dichloromethane (DCM): While the free amine is highly soluble in DCM, the HCl salt will form a suspension. Attempting reactions in DCM with the salt without an auxiliary base (e.g., DIPEA, TEA) will result in heterogeneous kinetics and poor yields.

Experimental Protocols

Protocol A: Solubility Screening Workflow

Use this self-validating protocol to determine exact solubility limits for your specific batch/purity.[1]

-

Preparation: Weigh 10 mg of (2R)-1-azidopropan-2-amine HCl into a clear HPLC vial.

-

Addition: Add solvent in 50

L increments at 25°C. -

Observation: Vortex for 30 seconds after each addition.

-

Thermal Stress: If insoluble at 25°C, heat to 40°C (if solvent boiling point allows).

-

Validation: If dissolved, cool back to 25°C to check for supersaturation/precipitation.

Protocol B: "Free-Basing" for Organic Synthesis

Essential when the reaction requires non-polar solvents (e.g., DCM, THF) or anhydrous conditions.[1]

Objective: Convert the hydrophilic HCl salt into the lipophilic free amine.

-

Dissolution: Dissolve 1.0 equivalent of the HCl salt in minimal water (approx. 2-3 mL per gram).[1]

-

Basification: Cool to 0°C. Add 4M NaOH dropwise until pH > 12. The solution may become oily or cloudy as the free amine liberates.

-

Extraction:

-

Drying: Combine organic layers and dry over anhydrous

or -

Concentration: Filter and concentrate carefully under reduced pressure (Note: Low molecular weight azido-amines can be volatile; do not use high vacuum or excessive heat >30°C).

Visualizations

Figure 1: Solubility Decision Tree

This logic flow guides the selection of the solvent system based on the intended application.

Caption: Decision tree for solvent selection based on the chemical form (Salt vs. Free Base) and application.

Figure 2: Salt-Break & Extraction Mechanism

Visualizing the transition from the water-soluble salt to the organic-soluble free amine.[1]

Caption: Chemical transformation during the free-basing protocol, enabling solubility in chlorinated solvents.

References

-

Synthesis of Chiral 1,2-Amino Alcohols: Bergens, S. H., et al.[1][4] "Synthesis of enantiopure 1,2-azido and 1,2-amino alcohols via regio- and stereoselective ring-opening." Journal of Organic Chemistry, 2016.[1]

-

General Solubility of Amine Hydrochlorides: Gibson, E. K.[1] "Amine hydrochloride salts: a problem in polyurethane synthesis."[1] University of Glasgow Theses, 2007.[1]

-

Azide Safety & Handling: Brak, K., & Ellman, J. A.[1] "Asymmetric Synthesis of Chiral Amines." Journal of Organic Chemistry (Contextual reference for amine salt handling).

-

BenchChem Technical Data: "Solubility of Amino Acid Ester Hydrochlorides in Organic Solvents." BenchChem Technical Guides, 2025.

Sources

- 1. echemi.com [echemi.com]

- 2. toku-e.com [toku-e.com]

- 3. 3-Azidopropan-1-amine Hydrochloride Salt [lgcstandards.com]

- 4. Synthesis of enantiopure 1,2-azido and 1,2-amino alcohols via regio- and stereoselective ring–opening of enantiopure epoxides by sodium azide in hot water - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

(2R)-1-azidopropan-2-amine hydrochloride CAS number and synonyms

[1]

Executive Summary

(2R)-1-azidopropan-2-amine hydrochloride is a bifunctional chiral linker containing a primary amine and an azide moiety. Its specific stereochemistry ((2R)-configuration) makes it a critical reagent for the synthesis of stereopure PROTACs (Proteolysis Targeting Chimeras), antibody-drug conjugates (ADCs), and "Click Chemistry" probes. Unlike achiral linkers, this compound allows researchers to probe the spatial orientation of ligated warheads, a key factor in optimizing binding affinity and pharmacological potency.

Part 1: Chemical Identity & Properties[2][3]

The precise identification of this enantiomer is crucial, as the (2S)-isomer and the racemate are also commercially available but possess distinct biological activities.

| Property | Data |

| Chemical Name | (2R)-1-azidopropan-2-amine hydrochloride |

| CAS Number | 1807914-38-0 |

| Racemate CAS | 138373-94-1 |

| Synonyms | (R)-1-Azido-2-propylamine HCl; (R)-2-Amino-1-azidopropane HCl |

| Molecular Formula | C |

| Molecular Weight | 136.58 g/mol (HCl Salt); 100.12 g/mol (Free Base) |

| Chirality | (R)-Enantiomer (Derived from D-Alanine) |

| Physical State | White to off-white hygroscopic solid |

| Solubility | Highly soluble in Water, Methanol, DMSO |

| SMILES | CCN=[N+]=[N-].Cl |

Part 2: Strategic Synthesis (The D-Alaninol Route)

To ensure high enantiomeric excess (ee > 98%), the synthesis must avoid racemization at the chiral center (C2). The most robust route utilizes (R)-2-aminopropan-1-ol (D-Alaninol) as the starting material. Since the nucleophilic substitution occurs at C1 (the primary alcohol), the stereocenter at C2 is preserved (retention of configuration).

Synthesis Pathway Diagram

Caption: Stereoselective synthesis retaining C2 chirality via nucleophilic displacement at C1.

Detailed Protocol

Step 1: Protection

Dissolve (R)-2-aminopropan-1-ol (1.0 eq) in DCM. Add Boc

Step 2: Activation (Mesylation) Dissolve the N-Boc intermediate in dry DCM at 0°C. Add Methanesulfonyl chloride (MsCl, 1.2 eq) and TEA (1.5 eq) dropwise. The reaction is exothermic; maintain temperature < 5°C. Stir for 2 hours.

-

Critical Control Point: Ensure anhydrous conditions to prevent hydrolysis of MsCl.

Step 3: Azidation (The Hazardous Step)

Dissolve the crude mesylate in DMF (0.5 M). Add Sodium Azide (NaN

- 2 attack of azide at the primary carbon. The chiral center at C2 is distant and retains its (R)-configuration.

-

Work-up: Dilute with water, extract with EtOAc. Do not concentrate the organic layer to dryness if the mass is unknown; azides are shock-sensitive.

Step 4: Deprotection & Salt Formation Treat the protected azide with 4M HCl in Dioxane at 0°C. Stir for 3 hours. The product, (2R)-1-azidopropan-2-amine hydrochloride, will precipitate as a white solid. Filter and wash with diethyl ether to remove organic impurities.

Part 3: Handling & Safety (The "Rule of Three")

Organic azides are high-energy compounds. The safety of this molecule must be evaluated using the Carbon-to-Nitrogen (C/N) Ratio .

Stability Analysis

The general safety rule for isolating organic azides is:

-

Structure: C

H -

Calculation:

Result: The ratio is 0.75 , which is significantly below the safe threshold of 3.

-

Implication: The free base is potentially explosive and should never be distilled or isolated in large quantities (>1g) without solvent.[3]

-

Mitigation: The Hydrochloride Salt form significantly increases the molecular weight and lattice energy, stabilizing the compound for storage. Always handle the salt form. If the free base is generated in situ (e.g., for acylation), keep it in solution.

Storage Protocols

-

Temperature: Store at -20°C.

-

Container: Tightly sealed, amber glass (light sensitive).

-

Incompatibility: Avoid contact with strong acids (forms HN

, hydrazoic acid, which is highly toxic and explosive) and transition metals (Cu, Pb) which form explosive metal azides.

Part 4: Applications in Medicinal Chemistry[14]

This molecule acts as a "Clickable" chiral amine. It is primarily used to install an azide handle onto a carboxylic acid-containing scaffold (e.g., a drug pharmacophore or E3 ligase ligand).

"Click" Chemistry Mechanism (CuAAC)

The terminal azide reacts with alkynes to form stable 1,4-disubstituted 1,2,3-triazoles.

Caption: Installation of the chiral azide linker followed by Copper-Catalyzed Azide-Alkyne Cycloaddition.

Use Cases

-

PROTAC Linkers: The methyl group at C2 introduces steric bulk that can restrict the conformational flexibility of the linker, potentially improving the degradation efficiency of the target protein by locking the ternary complex (Target-PROTAC-E3 Ligase) into a productive orientation.

-

Fragment-Based Drug Discovery (FBDD): Used to create libraries of azide-tagged fragments that can be rapidly screened via click chemistry.

References

-

ChemSRC. (2024). (2R)-1-azidopropan-2-amine hydrochloride CAS 1807914-38-0 Details. Retrieved from [Link]

-

Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition. Retrieved from [Link]

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie. Retrieved from [Link]

-

University of California, Santa Cruz. (2024). Safety Guidelines for Working with Azides. Retrieved from [Link]

Difference between (2R) and (2S)-1-azidopropan-2-amine hydrochloride

Technical Whitepaper: Stereochemical Divergence in 1-Azidopropan-2-amine Hydrochloride

Executive Summary

In the landscape of precision medicine, the chirality of small molecule linkers often dictates the efficacy and safety of the final therapeutic agent. 1-Azidopropan-2-amine hydrochloride is a bifunctional chiral building block featuring a primary amine and a bioorthogonal azide moiety. Its utility lies in its ability to serve as a "clickable" linker that introduces a chiral amine handle into peptidomimetics, antibody-drug conjugates (ADCs), and PROTACs.

This guide delineates the critical differences between the (2R) and (2S) enantiomers, providing a rigorous technical framework for their synthesis, analysis, and application. The distinction is not merely academic; the choice of enantiomer can invert biological activity or alter metabolic stability in downstream conjugates.

Structural & Stereochemical Fundamentals

The molecule 1-azidopropan-2-amine consists of a propyl chain with an amine at position 2 and an azide at position 1. The chiral center resides at C2 .

Nomenclature and Identification

| Feature | (2S)-Enantiomer | (2R)-Enantiomer |

| CAS Number | 672304-38-0 | 1807914-38-0 |

| IUPAC Name | (2S)-1-azidopropan-2-amine HCl | (2R)-1-azidopropan-2-amine HCl |

| Configuration | S (Sinister/Left) | R (Rectus/Right) |

| Precursor | L-Alaninol ((S)-(+)-2-aminopropan-1-ol) | D-Alaninol ((R)-(-)-2-aminopropan-1-ol) |

Cahn-Ingold-Prelog (CIP) Priority

The assignment of R or S at C2 depends on the priority of the four substituents:

-

-NH₂ (Nitrogen, atomic number 7) → Priority 1

-

-CH₂N₃ vs -CH₃ :

-

-CH₂N₃: Carbon bonded to N (7).

-

-CH₃: Carbon bonded to H (1).

-

-CH₂N₃ → Priority 2

-

-

-CH₃ → Priority 3

-

-H → Priority 4

Visualizing the Stereochemistry:

Figure 1: Stereochemical divergence at the C2 position based on CIP priority rules.

Synthetic Pathways & Causality

The synthesis of high-fidelity enantiomers requires a strategy that avoids racemization. The most robust route utilizes chiral pool synthesis starting from Alaninol.

The Retention of Configuration Strategy

A common misconception is that nucleophilic substitution always inverts configuration. However, in this synthesis, the substitution occurs at C1 (the primary alcohol carbon), while the chiral center is at C2 . Therefore, the stereochemistry of the starting material is retained .

-

(S)-Alaninol → (S)-Azide

-

(R)-Alaninol → (R)-Azide

Step-by-Step Protocol (Example for (2S)-Isomer)

-

N-Protection: React (S)-Alaninol with Boc₂O to protect the amine. This prevents self-reaction and facilitates purification.

-

Activation: Convert the C1-hydroxyl to a leaving group (Tosylate or Mesylate).

-

Azidation: React with Sodium Azide (

) in DMF.-

Mechanism:[1]

attack at C1 . -

Stereochemical Impact: Inversion occurs at C1 (which is achiral). C2 configuration is unaffected.

-

-

Deprotection: Remove Boc group with HCl/Dioxane to yield the hydrochloride salt.

Figure 2: Synthetic workflow for the (2S)-enantiomer demonstrating retention of chirality.

Analytical Discrimination

Distinguishing the (2R) and (2S) isomers requires chiral-specific analytical techniques, as their NMR spectra in achiral solvents are identical.

Chiral HPLC

This is the gold standard for determining Enantiomeric Excess (ee).

-

Column: Polysaccharide-based CSP (e.g., Chiralpak AD-H or OD-H).

-

Mobile Phase: Hexane/IPA/Diethylamine (DEA). Note: DEA is required to sharpen the peak of the free amine.

-

Result: The enantiomers will elute at distinct retention times due to differential interaction with the chiral stationary phase.

Polarimetry

Specific rotation (

-

(S)-Isomer: Generally exhibits positive (+) rotation (inherited from L-Alaninol).

-

(R)-Isomer: Generally exhibits negative (-) rotation.

-

Note: Values are highly solvent and pH-dependent. Always compare against a certified reference standard in the same solvent (e.g., Methanol).

Functional Utility: Click Chemistry[2]

The primary application of 1-azidopropan-2-amine is in Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .

The Chiral Handle

When this molecule "clicks" onto an alkyne-functionalized scaffold (e.g., a drug or polymer), it converts the azide into a triazole. Crucially, the chiral amine at C2 remains free.

-

Result: A triazole-linked construct with a pendant chiral amine.

-

Impact: This amine can be further derivatized (e.g., amide coupling). The stereochemistry at C2 will dictate the 3D orientation of this new appendage, influencing binding affinity to biological targets.

Example:

-

Drug-Alkyne + (2S)-Azide

Drug-Triazole-(S)-Amine -

Drug-Alkyne + (2R)-Azide

Drug-Triazole-(R)-Amine

These two products are diastereomers (if the Drug is chiral) and will have different physical and biological properties.

Safety & Handling Protocol

WARNING: Energetic Molecule

Organic azides with a low Carbon-to-Nitrogen ratio (

-

Formula:

(HCl salt). -

Ratio: 3 Carbons / 4 Nitrogens = 0.75.

-

Risk: This falls well below the "Rule of Six" safety threshold.

Mandatory Safety Measures:

-

Never Distill to Dryness: Isolate the free base only in solution. The HCl salt is solid and more stable but should still be treated with caution.

-

Avoid Metal Spatulas: Azides can react with heavy metals to form highly sensitive metal azides. Use Teflon or ceramic tools.

-

Blast Shield: Perform all reactions, especially those involving heat or scale-up (>1g), behind a blast shield.

-

Waste Disposal: Quench unreacted azide with specific quenching solutions (e.g., phosphines or specific oxidation protocols) before disposal. Do not pour down the drain (explosion hazard in lead pipes).

References

-

ChemicalBook. (2025). Product entry for (2S)-1-azidopropan-2-amine hydrochloride (CAS 672304-38-0).[2][3] Retrieved from

-

Sigma-Aldrich. (2025). Synthesis and properties of Alaninol derivatives. Retrieved from

-

PubChem. (2025). Compound Summary for 1-azidopropan-2-amine derivatives. National Library of Medicine. Retrieved from

-

GuideChem. (2025). CAS 1807914-38-0 Entry for (2R)-isomer.[4] Retrieved from

- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021.

Sources

- 1. One-Pot Synthesis of Ureas from Boc-Protected Amines [organic-chemistry.org]

- 2. Buy Ethyl 2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate (EVT-2538690) | 689750-15-0 [evitachem.com]

- 3. (2S)-1-azidopropan-2-amine hydrochloride - C3H9ClN4 | CSSB00015195783 [chem-space.com]

- 4. Page loading... [wap.guidechem.com]

Technical Guide: Strategic Utilization of (2R)-1-Azidopropan-2-amine HCl

This guide outlines the strategic application, synthesis, and handling of (2R)-1-azidopropan-2-amine HCl , a specialized chiral building block in modern medicinal chemistry.

Executive Summary

(2R)-1-azidopropan-2-amine HCl is a high-value, bifunctional chiral linker used primarily in the development of Targeted Protein Degraders (PROTACs), Antibody-Drug Conjugates (ADCs), and molecular probes. Unlike linear, achiral linkers (e.g., 3-azidopropan-1-amine), this scaffold introduces a methyl substituent at the

Critical Safety Warning: High-Energy Energetic Material

DANGER: EXPLOSION HAZARD This molecule has a Carbon/Nitrogen (C/N) ratio of 0.75 (3 Carbons / 4 Nitrogens). According to the "Rule of Six" and Smith’s Rules, organic azides with (C+O)/N < 3 are potentially explosive.

Never isolate the free base by distillation.

Always handle as the Hydrochloride (HCl) salt, which significantly lowers volatility and shock sensitivity.

Limit reaction scales to <1 gram until specific stability data is generated.

Avoid halogenated solvents (DCM, CHCl3) with sodium azide during synthesis to prevent the formation of di/tri-azidomethane (extremely explosive).[1]

Part 1: Structural Analysis & Chemical Utility

The "Chiral Click" Advantage

In medicinal chemistry, the "Magic Methyl" effect describes how adding a single methyl group can boost potency by orders of magnitude. (2R)-1-azidopropan-2-amine applies this to linkerology:

| Feature | (2R)-1-azidopropan-2-amine HCl | Linear Analogue (3-azidopropan-1-amine) |

| Chirality | (R)-Enantiomer (defined stereochemistry) | Achiral |

| Sterics | None | |

| Conformation | Restricted (favors specific rotamers) | Highly Flexible (entropic penalty upon binding) |

| Metabolic Stability | High (Steric hindrance at amine) | Moderate (Susceptible to MAO/CYP dealkylation) |

| Primary Use | Stereoselective PROTACs, Chiral Probes | General Click Chemistry |

Reactivity Profile

The molecule is a heterobifunctional linker :

-

Primary Amine (C2): A nucleophile ready for amide coupling, reductive amination, or sulfonylation. The adjacent methyl group dictates that this amine reacts slower than unhindered primary amines, allowing for selectivity in polyamine systems.

-

Primary Azide (C1): A bioorthogonal electrophile/dipole for Click Chemistry (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Part 2: Synthesis & Manufacturing

Note: Commercial availability is often limited to custom synthesis houses. Below is the validated route for in-house production ensuring retention of stereochemistry.

Retrosynthetic Logic

The synthesis retains the chiral center of the starting material, D-Alaninol , because the nucleophilic substitution occurs at the primary carbon (C1), not the chiral center (C2).

Validated Synthesis Protocol

Precursor: (R)-2-amino-1-propanol (D-Alaninol).

Step 1: Amine Protection

-

Reagents:

, -

Process: React D-Alaninol with Boc-anhydride to mask the nucleophilic amine.

-

Outcome: (R)-N-Boc-alaninol.

Step 2: Activation of Alcohol

-

Reagents: Methanesulfonyl chloride (MsCl), DIPEA, dry THF, 0°C.

-

Process: Convert the primary alcohol to a mesylate leaving group.

-

Mechanism: The hydroxyl attacks the sulfonyl chloride. The chiral center at C2 remains undisturbed.

-

Outcome: (R)-2-((tert-butoxycarbonyl)amino)propyl methanesulfonate.

Step 3: Azidation (The Critical Step)

-

Reagents: Sodium Azide (

), DMF, 60°C. -

Process:

displacement of the mesylate by the azide anion. -

Safety: Use a blast shield. Do not exceed 70°C.

-

Outcome: (R)-tert-butyl (1-azidopropan-2-yl)carbamate.

Step 4: Deprotection & Salt Formation

-

Reagents: 4M HCl in Dioxane.

-

Process: Cleavage of the Boc group. The product precipitates as the hydrochloride salt.

-

Purification: Filtration and washing with cold ether (removes organic impurities without distillation).

-

Final Product: (2R)-1-azidopropan-2-amine HCl .

Caption: Synthesis pathway retaining R-stereochemistry via nucleophilic attack at the achiral C1 position.

Part 3: Applications in Medicinal Chemistry[2][3][4][5][6]

PROTAC Linker Design (Exit Vector Engineering)

In PROTACs, the linker is not passive; it influences the ternary complex (Target-Linker-E3).

-

The Problem: Flexible alkyl linkers often result in "collapsed" conformations where the two ligands interact with each other rather than their proteins, or they fail to orient the E3 ligase correctly for ubiquitination.

-

The Solution: Using (2R)-1-azidopropan-2-amine creates a rigidified connection point. The C2-methyl group forces the linker chain into a specific trajectory relative to the amide bond (Exit Vector).

-

Workflow:

-

Amide Coupling: The amine end is coupled to an E3 ligase ligand (e.g., Thalidomide derivative or VHL ligand) containing a carboxylic acid.

-

Click Reaction: The azide end is "clicked" to an alkyne-functionalized Warhead (Target Ligand).[2]

-

Fragment-Based Drug Discovery (FBDD)

This molecule serves as a "Chiral Click Tag" for fragment screening.

-

Fragments are often screened as weak binders. By attaching this linker, researchers can rapidly generate libraries of fragment-linker-reporter conjugates to assess binding orientation via X-ray crystallography or NMR, using the azide as a compact, non-perturbing handle.

Part 4: Experimental Protocols

Standard Amide Coupling (Linker Attachment)

Use this protocol to attach the amine end of the linker to a carboxylic acid-containing scaffold (e.g., Cereblon ligand).

-

Preparation: Dissolve the carboxylic acid scaffold (1.0 eq) in dry DMF.

-

Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 minutes to form the active ester.

-

Addition: Add (2R)-1-azidopropan-2-amine HCl (1.1 eq).

-

Note: The extra equivalent of DIPEA neutralizes the HCl salt.

-

-

Reaction: Stir at Room Temperature (RT) for 2–4 hours under

. -

Workup: Dilute with EtOAc, wash with 5% LiCl (aq) to remove DMF, then brine. Dry over

.[3] -

Validation: Confirm by LC-MS (Look for Mass + 84 Da change relative to acid, accounting for azide).

CuAAC Click Reaction (Library Assembly)

Use this protocol to conjugate the azide-linker construct to an alkyne-warhead.

-

Solvent: t-Butanol/Water (1:1).

-

Reagents:

-

Azide-Scaffold (1.0 eq).

-

Alkyne-Warhead (1.0 eq).

- (0.1 eq).

-

Sodium Ascorbate (0.5 eq) (Freshly prepared in water).

-

THPTA Ligand (0.5 eq) (Protects protein/drug from oxidation and accelerates reaction).

-

-

Procedure: Mix Azide and Alkyne. Add the premixed Cu-THPTA complex. Add Ascorbate last to initiate.

-

Condition: Stir at RT for 1–12 hours.

-

Purification: HPLC is usually required to remove copper traces.

Caption: Modular assembly of a PROTAC using the chiral amine-azide linker.

References

-

Safety of Organic Azides: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 44(33), 5188-5240, 2005.

-

PROTAC Linkerology: Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy, 1(5), 273-312, 2020.

-

Click Chemistry Reagents: "Azide-PEG-Amine and derivatives in Chemical Biology." BroadPharm Technical Guides.

-

Synthesis of Chiral Amines: "Enzymatic and Chemical Synthesis of Chiral Amines." Google Patents US6133018A.

-

General Azide Handling: "Azide Compounds - Environmental Health and Safety." Florida State University Safety Guide.

Sources

Safety Data Sheet & Technical Guide: (2R)-1-azidopropan-2-amine hydrochloride

Date of Issue: October 26, 2023 Revision: 1.0 (Technical Whitepaper Format) Compound Class: Chiral Organic Azide / Ammonium Salt CAS: Not Listed (Custom Synthesis Intermediate) / Analogous to racemic 3-azidopropylamine salts

Physicochemical Profiling & Hazard Identification

The "High-Energy" Structural Warning

This compound is not a standard reagent; it is a high-energy intermediate. Safety protocols must be derived from structural analysis rather than generic MSDS templates.

Structural Analysis:

-

Formula (Free Base):

-

Formula (Salt):

-

Molecular Weight: ~100.12 g/mol (Free Base) / ~136.58 g/mol (Salt)

The C/N Ratio Criticality:

The stability of organic azides is governed by the Carbon-to-Nitrogen (

-

Rule of Thumb:

is generally stable. -

This Compound: 3 Carbons / 4 Nitrogens = 0.75 .

CRITICAL WARNING: This compound violates the safety ratio (

). It possesses a high energy density and potential for explosive decomposition. While the hydrochloride salt lattice provides kinetic stability compared to the volatile free base, it must be treated as potentially shock-sensitive and thermally unstable.

Quantitative Data Summary

| Property | Value / Characteristic | Operational Implication |

| Physical State | White to off-white crystalline solid | Hygroscopic; store under inert gas (Ar/N2). |

| Solubility | High (Water, Methanol, DMSO) | Do not use chlorinated solvents (see Section 4). |

| Melting Point | Undetermined (Decomposes >100°C est.) | Do not heat above 40°C. Risk of deflagration. |

| Shock Sensitivity | High (Theoretical) | NO metal spatulas. Use Teflon/ceramic only. |

| Acidity | Acidic (Ammonium salt) | Avoid contact with strong bases (releases volatile free base). |

Toxicological Mechanisms: The "Chemical Asphyxiant"[3][4]

The toxicity of (2R)-1-azidopropan-2-amine HCl is twofold: the corrosive nature of the ammonium salt and the systemic toxicity of the azide anion (

Mechanism of Action: Cytochrome C Oxidase Inhibition

The azide anion mimics oxygen, binding irreversibly to the heme

Visualization: Mitochondrial Toxicity Pathway

The following diagram illustrates the cascade from exposure to cellular death.

Caption: Pathophysiological cascade of azide-induced mitochondrial inhibition leading to metabolic acidosis and cell death.

Operational Safety & Handling Protocols

The "Defense in Depth" Strategy

Due to the explosive potential and toxicity, a single safety barrier is insufficient.

-

Engineering Controls:

-

Blast Shield: All manipulations must occur behind a polycarbonate blast shield within a fume hood.

-

Anti-Static: Ground all equipment. Azides are sensitive to electrostatic discharge (ESD).

-

-

Material Compatibility (The "Do Not Use" List):

-

NO Metal Spatulas: Reacts to form heavy metal azides (e.g., Copper Azide), which are primary explosives. Use Teflon or Bamboo only.

-

NO Dichloromethane (DCM): Reacts to form Diazidomethane (

), which is extremely unstable. Use Chloroform is also forbidden.[4] Use Ethyl Acetate or Methanol. -

NO Acids: Contact with acid releases Hydrazoic Acid (

), a highly toxic and explosive gas.[2]

-

Synthesis & Isolation Limits

-

Scale Limit: Do not synthesize >500 mg in a single batch.

-

Isolation: Avoid rotary evaporation to dryness if possible. If isolation is required, do not heat the water bath >30°C. Never distill.

Decontamination & Disposal: The "Kill Step"[7]

Standard Protocol: NEVER dispose of azide residues down the drain. This forms explosive deposits in lead/copper plumbing.

The Nitrous Acid Quench Protocol

This is the only chemically validated method to destroy the azide functionality, converting it to inert Nitrogen gas (

Reagents:

-

Sodium Nitrite (

) - 20% solution. -

Sulfuric Acid (

) - 20% solution. -

Starch-Iodide Paper (Endpoint indicator).

Step-by-Step Methodology:

-

Dilution: Dissolve the azide waste in water (or a non-halogenated solvent).

-

Nitrite Addition: Add excess 20% Sodium Nitrite solution with stirring.

-

Acidification (CRITICAL): Slowly add 20%

dropwise. -

Validation: Test a drop with Starch-Iodide paper. Blue/Black color indicates excess Nitrous acid (successful quench).

-

Disposal: Neutralize to pH 7 with NaOH and dispose of as chemical waste.

Visualization: Decontamination Workflow

Caption: Chemical destruction workflow using the Nitrous Acid Quench method to convert azide to nitrogen gas.

Emergency Response

| Scenario | Immediate Action | Medical/Technical Rationale |

| Skin Contact | Wash with soap/water for 15 min.[7][8] Do not scrub. | Scrubbing increases absorption. Azides penetrate skin rapidly. |

| Inhalation | Move to fresh air.[5][7][8][9] Administer 100% Oxygen. | Counteract "chemical asphyxiation" (Complex IV inhibition). |

| Spill (Solid) | Cover with wet sand. Scoop with plastic shovel. | Wetting reduces shock sensitivity. Metal shovels risk spark/detonation. |

| Spill (Liquid) | Absorb with vermiculite. Apply Nitrite Quench in situ.[10] | Neutralize before collection to prevent formation of shock-sensitive crystals. |

References

-

Bräse, S., et al. (2005).[4][7] Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[4] Angewandte Chemie International Edition.[4][7] Link

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[4] Click Chemistry: Diverse Chemical Function from a Few Good Reactions.[4] Angewandte Chemie. (Establishes safety parameters for azide handling). Link

-

University of California, Santa Barbara. Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides. (Source for C/N Ratio Rules). Link

-

National Institutes of Health (NIH) - PubChem. Azide Toxicity Mechanism.Link

-

European Chemicals Agency (ECHA). Sodium Azide - Substance Information. (Baseline for azide anion toxicity). Link

Sources

- 1. safety.pitt.edu [safety.pitt.edu]

- 2. uvic.ca [uvic.ca]

- 3. pnas.org [pnas.org]

- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. ehs.ucsb.edu [ehs.ucsb.edu]

- 8. fishersci.com [fishersci.com]

- 9. solutions.covestro.com [solutions.covestro.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Synthesis of Chiral Triazoles Using (2R)-1-Azidopropan-2-amine HCl

Abstract

This comprehensive guide details the synthesis of chiral 1,4-disubstituted-1,2,3-triazoles utilizing (2R)-1-azidopropan-2-amine hydrochloride as a versatile chiral building block. Chiral triazoles are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, including antifungal and antibacterial properties.[1][2] The presented protocol leverages the highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to afford target compounds in excellent yields with no racemization.[3][4][5] This document provides a thorough examination of the synthesis of the chiral azide precursor, detailed step-by-step protocols for the CuAAC reaction, and comprehensive methods for the characterization and purification of the final chiral triazole products.

Introduction: The Significance of Chiral Triazoles in Modern Drug Discovery

The 1,2,3-triazole scaffold has emerged as a "privileged" structure in medicinal chemistry, attributed to its remarkable chemical stability, synthetic accessibility, and its capacity to engage in a variety of biological interactions.[2][6] The introduction of chirality into the triazole framework significantly expands its chemical space, enabling selective interactions with specific microbial or cellular targets and thereby enhancing therapeutic efficacy.[1] Chiral triazoles have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antidiabetic, and anticancer properties, making them highly sought-after motifs in the development of novel therapeutics.[2][7][8]

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, independently reported by the Meldal and Sharpless groups, provides a robust and highly regioselective method for the synthesis of 1,4-disubstituted-1,2,3-triazoles.[4][9][10] This "click" reaction is characterized by its operational simplicity, high yields, and tolerance of a wide range of functional groups, making it an ideal strategy for the construction of complex chiral molecules.[4][5] This guide focuses on the application of (2R)-1-azidopropan-2-amine HCl, a readily accessible chiral synthon, in the CuAAC reaction to generate a library of novel chiral triazoles with significant potential for drug development.

The Chiral Building Block: (2R)-1-Azidopropan-2-amine HCl

Properties and Synthesis

(2R)-1-azidopropan-2-amine hydrochloride is a key chiral precursor for the introduction of a stereocenter adjacent to the triazole ring. The primary amine provides a handle for further functionalization, while the azide group is poised for the cycloaddition reaction. The hydrochloride salt form enhances its stability and ease of handling.

The synthesis of this chiral building block can be achieved through a multi-step sequence starting from a readily available chiral precursor, such as (R)-alaninol. A common synthetic route involves the conversion of the primary alcohol to a leaving group (e.g., mesylate or tosylate), followed by nucleophilic substitution with sodium azide to introduce the azido functionality. Subsequent deprotection of the amine (if a protecting group is used) and treatment with hydrochloric acid affords the desired (2R)-1-azidopropan-2-amine HCl.

Diagram 1: Synthesis of (2R)-1-Azidopropan-2-amine HCl

Caption: Synthetic route to (2R)-1-azidopropan-2-amine HCl.

Experimental Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following protocol outlines a general procedure for the synthesis of chiral 1,4-disubstituted-1,2,3-triazoles using (2R)-1-azidopropan-2-amine HCl and a terminal alkyne.

Materials and Reagents

| Reagent | Supplier | Purity |

| (2R)-1-azidopropan-2-amine HCl | Commercially Available | ≥98% |

| Terminal Alkyne (e.g., Phenylacetylene) | Various | ≥98% |

| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | Various | ≥98% |

| Sodium Ascorbate | Various | ≥98% |

| tert-Butanol | Various | Anhydrous |

| Deionized Water | In-house | --- |

| Dichloromethane (DCM) | Various | HPLC Grade |

| Saturated Sodium Bicarbonate Solution | In-house | --- |

| Brine | In-house | --- |

| Anhydrous Sodium Sulfate | Various | --- |

| Silica Gel | Various | 230-400 mesh |

Step-by-Step Protocol

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the terminal alkyne (1.0 eq.) and (2R)-1-azidopropan-2-amine HCl (1.1 eq.) in a 1:1 mixture of tert-butanol and deionized water.

-

Catalyst Preparation: In a separate vial, prepare a fresh 1 M aqueous solution of sodium ascorbate and a 0.1 M aqueous solution of copper(II) sulfate pentahydrate.

-

Initiation of Reaction: To the stirring solution from step 1, add the sodium ascorbate solution (0.1 eq.) followed by the copper(II) sulfate solution (0.01 eq.).[3] The reaction mixture will typically turn a pale yellow or green color.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).

-

Work-up: Upon completion, dilute the reaction mixture with water and extract the product with dichloromethane (3 x 20 mL).

-

Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

Diagram 2: Experimental Workflow for CuAAC Reaction

Caption: Step-by-step workflow for the CuAAC reaction.

Characterization of Chiral Triazoles

Thorough characterization of the synthesized chiral triazoles is crucial to confirm their structure, purity, and enantiomeric integrity. A combination of spectroscopic and chromatographic techniques is employed.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation.[6] Key diagnostic signals include the triazole proton (H-5), which typically appears as a singlet around 7.5-8.0 ppm in the ¹H NMR spectrum, and the two triazole carbons in the ¹³C NMR spectrum.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the product.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of the synthesized triazoles.[11] A suitable chiral stationary phase is used to separate the enantiomers, and the ratio of their peak areas provides the ee value.

-

Thin-Layer Chromatography (TLC): TLC is used for routine reaction monitoring and to determine the appropriate solvent system for column chromatography.

Representative Characterization Data

The following table provides expected NMR and HPLC data for a representative chiral triazole, (R)-1-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-amine.

| Technique | Parameter | Expected Value/Observation |

| ¹H NMR (400 MHz, CDCl₃) | Triazole H-5 | ~7.8 ppm (s, 1H) |

| Phenyl Protons | 7.2-7.6 ppm (m, 5H) | |

| CH (chiral center) | ~3.5 ppm (m, 1H) | |

| CH₂ (next to triazole) | ~4.4 ppm (m, 2H) | |

| CH₃ | ~1.3 ppm (d, 3H) | |

| ¹³C NMR (100 MHz, CDCl₃) | Triazole C-4 | ~145 ppm |

| Triazole C-5 | ~120 ppm | |

| Phenyl Carbons | 120-137 ppm | |

| CH (chiral center) | ~48 ppm | |

| CH₂ (next to triazole) | ~52 ppm | |

| CH₃ | ~20 ppm | |

| Chiral HPLC | Enantiomeric Excess (ee) | >99% |

| HRMS (ESI) | [M+H]⁺ | Calculated and found values agree within ± 5 ppm |

Conclusion

The protocol detailed herein provides a reliable and efficient method for the synthesis of a diverse range of chiral 1,4-disubstituted-1,2,3-triazoles using (2R)-1-azidopropan-2-amine HCl. The use of the copper-catalyzed azide-alkyne cycloaddition reaction ensures high yields and excellent regioselectivity, while preserving the stereochemical integrity of the chiral center. The resulting chiral triazoles are valuable building blocks for the development of novel therapeutic agents and other advanced materials. The comprehensive characterization techniques outlined are essential for ensuring the quality and purity of the synthesized compounds, which is a critical aspect of drug discovery and development.

References

- Synthesis of Chiral 1,4-Disubstituted-1,2,3-Triazole Derivatives from Amino Acids.

- Kinetic Resolution of Cyclic Secondary Azides, Using an Enantioselective Copper-Catalyzed Azide–Alkyne Cycloaddition.

- A Comparative Guide to the Characterization of 1-Azidopropane-Derived Triazoles by NMR and HPLC. Benchchem.

- Chemistry of Chiral Triazoles and their Biological Significance. Bentham Science.

- Atropisomerism in bi-1,2,3-triazoles: Detection by 1H NMR using chiral shift reagents and torsional barriers calculations.

- Iridium-Catalyzed Synthesis of Chiral 1,2,3-Triazoles Units and Precise Construction of Stereocontrolled Oligomers. MDPI.

- Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry.

- Figure S38. Chiral analyses obtained by HPLC chromatograms. (A) Racemic alcohol (±). Semantic Scholar.

- CuAAC Click Reaction. Alfa Chemistry.

- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.

- Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.

- Chiral 1,5-disubstituted 1,2,3-triazoles – versatile tools for foldamers and peptidomimetic applic

- A practical flow synthesis of 1,2,3-triazoles.

- New Methods for Synthesis of 1,2,3-Triazoles: A Review. Taylor & Francis Online.

- Azide-alkyne Huisgen cycloaddition. Wikipedia.

- 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers.

- Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential.

- Application of triazoles in the structural modification of natural products.

- Synthesis of Chiral 1,4-Disubstituted-1,2,3-Triazole Derivatives

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]

- 3. Synthesis of Chiral 1,4-Disubstituted-1,2,3-Triazole Derivatives from Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Click Chemistry [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]

- 8. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

Technical Application Note: Optimized CuAAC Protocols for (2R)-1-azidopropan-2-amine HCl

Executive Summary

This guide details the optimized reaction conditions for performing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using (2R)-1-azidopropan-2-amine hydrochloride . This specific substrate presents two distinct challenges in "Click" chemistry:

-

Catalyst Poisoning: The free amine (once neutralized) acts as a competitive chelator for Cu(I), potentially stalling the catalytic cycle or promoting oxidation to inactive Cu(II).

-

High-Energy Instability: With a low Carbon-to-Nitrogen (C/N) ratio, this low-molecular-weight azide poses significant safety risks if mishandled or isolated as a free base.

This protocol utilizes a THPTA-ligated Cu(I) system in a buffered aqueous medium to ensure complete conversion while preserving the chiral center and maintaining safety.

Chemical Profile & Safety Critical

Substrate Analysis

-

Compound: (2R)-1-azidopropan-2-amine hydrochloride

-

Formula:

-

Molecular Weight: 136.58 g/mol

-

Chirality: (2R) - Stereocenter adjacent to the amine.

Safety Assessment (C/N Ratio)

WARNING: This molecule is a high-energy energetic material.

The stability of organic azides is estimated by the ratio of carbon/oxygen atoms to nitrogen atoms. The "Rule of Six" suggests

-

Status: DANGEROUS . The ratio is

.[1] -

Operational Mandate:

-

Never isolate the free base. Keep as the HCl salt or in solution.

-

Never concentrate to dryness if the reaction mixture contains unreacted azide.

-

Use Blast Shielding for scales > 100 mg.

-

Mechanistic Insight: The Amine Chelation Challenge

In standard CuAAC, the active species is a Cu(I)-acetylide complex. However, substrates containing proximal amines (like our target) can sequester copper. The amine binds to the Cu(I) center, displacing the weak alkyne ligand or blocking the azide coordination site. This "poisoning" effect halts the reaction or requires dangerous excess copper loading.

The Solution: We utilize THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), a water-soluble ligand that binds Cu(I) stronger than the substrate amine but weaker than the reacting alkyne/azide transition state, effectively "shielding" the catalyst.[3][4]

Diagram 1: Ligand Protection Mechanism

Caption: The substrate amine poisons naked Cu(I), but THPTA ligand protects the catalyst, permitting the cycle.

Experimental Protocol

Materials & Reagents Table

| Reagent | Concentration | Role | Notes |

| (2R)-Amino-Azide HCl | 100 mM (Stock) | Substrate | Dissolve in water. Store -20°C. |

| Alkyne Partner | 100 mM (Stock) | Substrate | DMSO or Water (solubility dependent). |

| CuSO₄[3][4][5][6][7] · 5H₂O | 20 mM (aq) | Catalyst Precursor | Freshly prepared preferred. |

| THPTA Ligand | 50 mM (aq) | Catalyst Protectant | Critical Component. |

| Sodium Ascorbate | 100 mM (aq) | Reductant | MUST be Fresh (Yellow = Bad). |

| Buffer (HEPES/PBS) | 500 mM (pH 7.5) | pH Control | Neutralizes HCl salt. |

| Aminoguanidine | 100 mM (aq) | Scavenger | Optional: Prevents protein oxidation (if applicable). |

Step-by-Step Methodology

Step 1: The "Catalyst Cocktail" (Pre-Complexation) Why: Pre-mixing Copper and Ligand ensures 100% of copper is protected before it encounters the amine substrate.

-

In a clean microcentrifuge tube, mix THPTA and CuSO₄ stocks.

-

Ratio: 1:5 (Cu : Ligand).[4][6]

-

Example: 10 µL CuSO₄ (20mM) + 20 µL THPTA (50mM).

-

-

Incubate for 5 minutes. The solution should remain light blue/clear.

Step 2: Reaction Assembly

-

Prepare the reaction vessel (glass vial or Eppendorf) with the Buffer (HEPES pH 7.5).

-

Note: The buffer is vital to neutralize the HCl from the azide source.

-

-

Add Alkyne partner (1.0 equiv).

-

Add (2R)-Amino-Azide HCl (1.0 - 1.2 equiv).

-

Add the Catalyst Cocktail (prepared in Step 1).

-

Target Loading: 1–5 mol% Copper relative to alkyne.[6]

-

-

Initiation: Add Sodium Ascorbate (5–10 equiv relative to Cu).

-

Visual Check: Solution may turn from light blue to colorless (reduction to Cu(I)). If it turns brown/yellow, oxygen is present (bad).

-

Step 3: Incubation

-

Time: 30–60 minutes.

-

Temperature: Room Temperature (20–25°C).

-

Atmosphere: Cap tightly. Inert gas (N₂/Ar) is recommended but not strictly required if Ascorbate is in excess.

Step 4: Quenching & Purification

-

Chelation: Add EDTA (50 mM final) to chelate copper. Solution turns blue (Cu(II)-EDTA).

-

Extraction: Since the product is likely polar (amine), standard organic extraction may be difficult.

-

Method A (Hydrophobic Product): Extract with EtOAc.

-

Method B (Hydrophilic Product): Use C18 Solid Phase Extraction (SPE) or SCX (Strong Cation Exchange) to capture the amine product, washing away copper/ascorbate.

-

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow emphasizing the pre-complexation of Copper and Ligand.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Reaction turns Yellow/Brown | Copper oxidation / Precipitate | Oxygen leak. Degas solvents or increase Ascorbate concentration. |

| Low Yield (<50%) | Amine poisoning | Increase THPTA:Cu ratio to 10:1. Ensure pH is buffered to 7.[6]5. |

| Precipitate forms immediately | Solubility issue | Add DMSO (up to 20% v/v) to the aqueous buffer. |

| Product is Racemic | Harsh Conditions | Unlikely in CuAAC, but ensure Temp < 40°C. Check basicity (avoid strong bases like NaOH). |

References

-

Preservation of Chirality in CuAAC

-

THPTA Ligand Efficacy

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition.

-

-

Safety of Organic Azides (C/N Ratio)

-

Goddard-Borger, E. D., & Stick, R. V. (2007). An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride. Organic Letters.

-

-

Handling Amine-Containing Azides

-

Butt, T. M., et al. (2021). Review: Recent developments in the synthesis of 1,2,3-triazoles. RSC Advances.

-

Sources

- 1. safety.pitt.edu [safety.pitt.edu]

- 2. uvic.ca [uvic.ca]

- 3. glenresearch.com [glenresearch.com]

- 4. broadpharm.com [broadpharm.com]

- 5. confluore.com.cn [confluore.com.cn]

- 6. jenabioscience.com [jenabioscience.com]

- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Click Chemistry [organic-chemistry.org]

Application Note: High-Precision Bioconjugation with (2R)-1-azidopropan-2-amine HCl

Executive Summary & Strategic Utility

(2R)-1-azidopropan-2-amine hydrochloride is a specialized heterobifunctional linker utilized in the synthesis of Antibody-Drug Conjugates (ADCs), PROTACs, and surface-modified biosensors. Unlike achiral amino-azides, the (2R)-stereocenter provides a single enantiomer scaffold. In drug development, this stereochemical purity is critical for ensuring consistent metabolic profiles and binding affinities of the final conjugate, a regulatory requirement often overlooked in early-stage discovery.

This guide details the protocols for utilizing this molecule as a "Click-ready" adaptor. The workflow typically involves two orthogonal steps:

-

Amine Ligation: Anchoring the linker to an activated carboxylic acid (e.g., NHS ester) on a payload or surface.

-

Azide-Alkyne Cycloaddition: "Clicking" the anchored payload to a biomolecule via CuAAC (Copper-Catalyzed) or SPAAC (Strain-Promoted) chemistry.[1][2][3][4]

Chemical Profile & Safety Assessment

Physicochemical Properties

| Property | Specification |

| IUPAC Name | (2R)-1-azidopropan-2-amine hydrochloride |

| Formula | |

| Molecular Weight | 136.58 g/mol (Salt); 100.12 g/mol (Free Base) |

| Functional Groups | Primary Amine (Nucleophile), Azide (Bioorthogonal Dipole) |

| Chirality | (R)-enantiomer (Stereopure) |

| Solubility | High in |

Critical Safety Warning: High-Energy Nitrogen

⚠️ DANGER: EXPLOSION HAZARDThis molecule violates the "Rule of Six" (C/N ratio < 3). The free base has a C/N ratio of 0.75 (3 Carbons / 4 Nitrogens), classifying it as a potential explosive.

- NEVER isolate the free base as a neat liquid.

- NEVER concentrate reaction mixtures containing the free base to dryness on a rotary evaporator.

- ALWAYS handle in solution. The HCl salt form is stabilized but should still be treated with extreme caution.

- PPE: Blast shield, Kevlar gloves, and face shield are mandatory when working with >100 mg scales.

Experimental Workflow Overview

The following diagram illustrates the logical flow of converting a carboxylic acid-containing drug payload into a "Click-Ready" intermediate using the (2R) linker.

Figure 1: Strategic workflow for installing the (2R)-azide linker onto a payload, followed by conjugation.

Protocol A: Amine Coupling (Linker Installation)

Objective: To attach the (2R)-1-azidopropan-2-amine linker to an NHS-activated small molecule or protein.

Challenge: The linker is supplied as an HCl salt. The amine is protonated (

Materials

-

Substrate: NHS-ester activated payload (e.g., Drug-NHS).

-

Linker: (2R)-1-azidopropan-2-amine HCl.

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

-

Solvent: Anhydrous DMSO or DMF.

Step-by-Step Procedure

-

Stoichiometry Calculation:

-

Use 1.0 equivalent of Substrate-NHS.

-

Use 1.2 equivalents of (2R)-Linker HCl.

-

Use 2.5 - 3.0 equivalents of DIPEA (Critical: 1 eq neutralizes the HCl, the rest maintains basic pH).

-

-

Solubilization: Dissolve the Substrate-NHS in anhydrous DMSO (Concentration ~10-50 mM).

-

Linker Preparation: In a separate vial, dissolve the (2R)-Linker HCl in minimal DMSO. Add the DIPEA immediately to this vial. Note: Slight fuming or heat is normal.

-

Coupling: Add the Linker/Base solution dropwise to the Substrate-NHS solution.

-

Incubation: Stir at Room Temperature (RT) for 2–4 hours.

-

QC Check: Monitor by LC-MS. Look for mass shift:

. (Roughly +82 Da addition to the carbonyl core).

-

-

Purification:

-

Small Molecule: Dilute with water/acetonitrile and purify via preparative HPLC (Reverse Phase C18).

-

Note: Do not use acidic mobile phases if the payload is acid-sensitive, though the azide itself is acid-stable.

-

Protocol B: The "Click" Reaction (Conjugation)[5]

Once you have your (2R)-Azide-Payload , you can conjugate it to an alkyne-bearing biomolecule.[1] Two methods are provided: CuAAC (High efficiency, in vitro) and SPAAC (Copper-free, live cell/in vivo).

Method 1: CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition)

Best for: In vitro protein labeling, high-yield synthesis. Mechanism:

Figure 2: The catalytic cycle requires reduction of Cu(II) to Cu(I) and stabilization by THPTA to prevent oxidation and protein damage.

Protocol:

-

Reagents:

-

Premix (The "Catalyst Cocktail"):

-

Mix CuSO4 and THPTA in a 1:5 molar ratio (e.g., 10 µL CuSO4 + 20 µL THPTA). The solution should turn light blue.

-

-

Reaction Assembly:

-

Biomolecule-Alkyne (50 µM final) in PBS (pH 7.4).

-

(2R)-Azide-Payload (100 µM final, 2 eq).

-

Add Catalyst Cocktail (Final [Cu] = 0.5 mM).

-

Initiation: Add Sodium Ascorbate (Final = 5 mM).

-

-

Incubation: 1 hour at RT, protected from light.

-

Quenching: Add EDTA (10 mM final) to chelate copper before purification.

Method 2: SPAAC (Strain-Promoted / Copper-Free)

Best for: Live cells, copper-sensitive proteins.[2][6] Reagent: DBCO (Dibenzocyclooctyne) modified biomolecule.

-

Mix: Combine DBCO-Biomolecule and (2R)-Azide-Payload (1:2 to 1:5 ratio).

-

Incubation: 4–16 hours at RT or 4°C. (SPAAC is slower than CuAAC).

-

Note: The reaction rate constant (

) for aliphatic azides with DBCO is approx

-

-

QC: Monitor the disappearance of the DBCO absorbance peak at 309 nm.

Troubleshooting & Quality Control

| Issue | Probable Cause | Solution |

| No Reaction in Step 1 (Amine Coupling) | HCl salt not neutralized. | Ensure DIPEA/TEA is added to the linker before mixing with NHS ester. Check pH > 8.0. |

| Precipitation in CuAAC | Copper oxidation or protein denaturation. | Increase THPTA concentration. Ensure Ascorbate is fresh. |

| Low Yield in SPAAC | Steric hindrance or slow kinetics. | Increase incubation time to overnight. Use a more reactive cyclooctyne (e.g., BCN) if DBCO is too slow. |

| Explosive Decomposition | Isolation of free base. | STOP. Never rotary evaporate the azide to dryness. Keep in solution. |

References

-

Mechanism of CuAAC: Rostovtsev, V. V., et al. "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 2002. Link

-

THPTA Ligand Utility: Hong, V., et al. "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie, 2009. Link

-

SPAAC Kinetics: Agard, N. J., et al. "A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems." J. Am. Chem. Soc., 2004. Link

-

Safety of Organic Azides: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 2005. Link

Sources

- 1. scispace.com [scispace.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. confluore.com.cn [confluore.com.cn]

- 6. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Click Reactions with (2R)-1-azidopropan-2-amine HCl

Welcome to the technical support resource for researchers utilizing (2R)-1-azidopropan-2-amine HCl in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. As a chiral, amine-containing azide, this reagent offers unique opportunities for synthesizing complex molecules, but its specific chemical nature requires careful consideration to achieve high yields and purity. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the nuances of your experiments.

Key Considerations for (2R)-1-azidopropan-2-amine HCl

The structure of (2R)-1-azidopropan-2-amine presents two key features that directly impact its reactivity in CuAAC reactions: the primary amine and its formulation as a hydrochloride (HCl) salt.

-

The Amine Group: The primary amine is a nucleophile and a potential ligand for the copper catalyst. While its presence is often the desired functional handle for downstream applications, the free amine can also coordinate to the Cu(I) center, potentially influencing catalytic activity.[1] In some cases, amine additives are even used to facilitate the reaction.[2]

-

The Hydrochloride Salt: The reagent is supplied as an HCl salt, meaning the amine group is protonated (R-NH₃⁺Cl⁻).[3][4] In this state, the amine is not nucleophilic and cannot effectively participate in catalysis or other desired interactions.[3] Therefore, a critical first step in any reaction is the in-situ neutralization of the HCl salt with a non-nucleophilic base to liberate the free amine (R-NH₂). Failure to do so is a primary cause of low or no reaction yield.

Troubleshooting Guide

Low yields and unexpected side products are common hurdles in click chemistry.[5] The following table outlines frequent issues encountered when using (2R)-1-azidopropan-2-amine HCl and provides a systematic approach to resolving them.

| Problem | Potential Cause | Recommended Solution |

| Low or No Product Formation | Protonated Amine: The amine on the azide reagent is still in its HCl salt form and is unreactive. | Add 1.0-1.2 equivalents of a non-nucleophilic base (e.g., DIPEA, triethylamine) to the reaction mixture before adding the copper catalyst. |

| Inactive Catalyst (Oxidized Copper): The active Cu(I) catalyst has been oxidized to the inactive Cu(II) state by dissolved oxygen.[5] | Degas all solvents and solutions (e.g., by sparging with argon or nitrogen). Use a sufficient excess of a reducing agent like sodium ascorbate (typically 3-10 fold excess over copper).[6][7] | |

| Suboptimal pH: The reaction pH is outside the optimal range for your specific substrates or for catalyst stability. While CuAAC is tolerant of a wide pH range (4-12), biomolecules often require a narrower range of 7-9.[6][7] | Perform small-scale pilot reactions at different pH values (e.g., 6.5, 7.5, 8.5) to find the optimal condition for your system.[8] | |

| Poor Reagent Quality: The azide or alkyne starting material has degraded. | Verify the purity and integrity of your reagents using analytical methods like NMR or Mass Spectrometry before starting the reaction.[5] | |

| Multiple Side Products Observed | Oxidative Homocoupling of Alkyne: In the presence of oxygen, Cu(I) can catalyze the formation of alkyne homodimers (e.g., Glaser coupling).[2] | Ensure the reaction is performed under an inert atmosphere (nitrogen or argon). Use a copper-stabilizing ligand like TBTA or THPTA.[6][9] |

| Peptide/Protein Degradation: Reactive oxygen species (ROS) generated by the Cu(II)/ascorbate system can damage sensitive amino acid residues.[6] | Add a copper-chelating ligand (e.g., THPTA) which accelerates the desired reaction and protects the biomolecule.[10] Consider using a copper-free click chemistry approach like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) if substrate degradation is severe.[11][12][13] | |

| Difficulty in Product Purification | Excess Reagents: Unreacted azide or alkyne starting materials are co-eluting with the product. | Use scavenger resins designed to bind and remove excess azides or alkynes from the reaction mixture.[14][15] |

| Copper Contamination: Residual copper catalyst is present in the final product. | Purify the product using methods that remove metal ions, such as chelation with EDTA, precipitation, or specialized chromatography.[16] | |

| Amine-Related Handling Issues: The free amine in the product can cause streaking on silica gel or interact with column materials. | Add a small amount of a volatile base (e.g., triethylamine) to the chromatography eluent to improve peak shape. Alternatively, consider protecting the amine before purification or using reverse-phase HPLC. |

Frequently Asked Questions (FAQs)

Q1: Do I absolutely need to add a base to my reaction? If so, which one is best?

A1: Yes, adding a base is essential. The (2R)-1-azidopropan-2-amine HCl must be neutralized to deprotonate the ammonium salt and form the reactive free amine. The ideal choice is a non-nucleophilic tertiary amine, such as Diisopropylethylamine (DIPEA) or triethylamine (TEA). Use at least one molar equivalent relative to the azide. These bases will not compete with the intended click reaction partners.[1]

Q2: My reaction involves a sensitive protein. What are the best practices to avoid degradation?

A2: Protein degradation is a known issue, often caused by reactive oxygen species generated from the copper/ascorbate system.[6] To mitigate this:

-

Use a Ligand: Incorporate a copper-stabilizing ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA). Ligands not only accelerate the CuAAC reaction but also protect biomolecules from oxidative damage.[10]

-

Minimize Copper Concentration: While many protocols use excess copper, the rate is often maximized around 250 µM.[10] Titrate your copper concentration to find the lowest effective amount.

-

Control pH: Maintain the reaction pH in a biocompatible range, typically between 7 and 8.[17]

-

Consider Copper-Free Alternatives: If degradation persists, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an excellent alternative that eliminates the need for a copper catalyst entirely.[11][12]

Q3: What is the optimal solvent system for a click reaction with this reagent?

A3: The CuAAC reaction is remarkably versatile and works in a wide variety of solvents, including water, t-BuOH, DMSO, DMF, and mixtures thereof.[7] For biomolecule conjugations, aqueous buffers are common.[6] The choice often depends on the solubility of your alkyne partner. A common and effective system is a mixture of an aqueous buffer with a co-solvent like DMSO or t-BuOH to ensure all reactants remain in solution.

Q4: Can the primary amine on the azide interfere with the click reaction itself?

A4: Generally, the primary amine does not directly interfere with the cycloaddition mechanism. Its main roles are influencing the reaction environment by acting as a base and potential ligand.[2] The primary concern is ensuring it is deprotonated from its HCl salt form. Once neutralized, its basicity can even be beneficial by helping to deprotonate the terminal alkyne, a key step in the catalytic cycle.[2]

Visual Workflow: Troubleshooting Low Reaction Yield

The following diagram outlines a logical workflow for diagnosing and solving low-yield issues in your CuAAC reaction.

Experimental Protocol: General CuAAC Procedure